molecular formula C18H17N3O2S B2402690 1-(2-methylbenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1005298-42-9

1-(2-methylbenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2402690
CAS No.: 1005298-42-9
M. Wt: 339.41
InChI Key: IZAJWXJDLSLMLH-UHFFFAOYSA-N
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Description

This compound features a 2-oxo-1,2-dihydropyridine core substituted with a 2-methylbenzyl group at position 1 and a 4-methylthiazol-2-yl carboxamide at position 2. The dihydropyridine scaffold is known for its pharmacological relevance, particularly in modulating receptor interactions (e.g., cannabinoid receptors, antimicrobial targets) . The methylbenzyl and methylthiazole substituents likely enhance lipophilicity and influence binding affinity compared to simpler analogs.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12-6-3-4-7-14(12)10-21-9-5-8-15(17(21)23)16(22)20-18-19-13(2)11-24-18/h3-9,11H,10H2,1-2H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAJWXJDLSLMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=NC(=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-methylbenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

  • Molecular Formula : C15_{15}H16_{16}N2_{2}O2_{2}S
  • CAS Number : 1797406-81-5

The presence of the thiazole ring and the dihydropyridine moiety contributes to its biological properties. The thiazole ring is known for its role in various pharmacological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH radical scavenging assays. Compounds with similar structures have shown promising results, indicating that this compound may also possess the ability to scavenge free radicals and reduce oxidative stress .

Anticancer Activity

Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation. In vitro studies have shown that derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . This suggests potential applications in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be influenced by modifications to its structure. For example:

  • Substituents on the thiazole ring : The position and nature of substituents can significantly affect antimicrobial and anticancer activities.
  • Dihydropyridine core modifications : Alterations in the dihydropyridine structure can enhance or diminish biological effectiveness, emphasizing the importance of SAR studies in drug development.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against E. coli and found that modifications at the 4-position significantly increased activity. The study suggests that similar modifications could enhance the efficacy of this compound .
  • Antioxidant Properties : Another investigation assessed various dihydropyridine derivatives for their antioxidant capabilities using both DPPH and ABTS assays. Results indicated that certain structural modifications led to increased radical scavenging activity, which may be applicable to our compound .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antimicrobial Activity

Research indicates that derivatives of thiazole, including those similar to 1-(2-methylbenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide, have shown promising antibacterial properties. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition comparable to standard antibiotics like ciprofloxacin .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Thiazole derivatives have been studied for their ability to induce apoptosis in cancer cells. Research has indicated that compounds with similar structural features can inhibit cancer cell proliferation and migration. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .

Synthetic Methodologies

The synthesis of this compound can be achieved through various multicomponent reactions (MCRs), which are efficient for constructing complex molecular architectures.

Multicomponent Reactions

Recent advancements in synthetic chemistry highlight the use of MCRs for the rapid assembly of thiazole-containing compounds. These reactions often involve the condensation of readily available starting materials under mild conditions, leading to high yields and purity. For example, one study utilized a solvent-free MCR approach to synthesize thiazole derivatives with enhanced biological activity .

Case Studies

Several case studies illustrate the practical applications and efficacy of this compound.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, derivatives of this compound were tested against multiple bacterial strains. The results indicated that certain modifications to the thiazole moiety significantly enhanced antibacterial activity. The study concluded that structural optimization is crucial for developing effective antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

A series of experiments evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The findings revealed that compounds with specific substitutions exhibited potent anticancer properties by disrupting cellular processes involved in tumor growth. This underscores the importance of chemical diversity in enhancing therapeutic efficacy .

Comparison with Similar Compounds

Key Differences :

  • The target compound’s 4-methylthiazol-2-yl group introduces sulfur atoms, which may improve metabolic stability compared to oxygen/nitrogen-rich benzoxazole/benzimidazole analogs .
2.2 Functional Group Variations in Carboxamide Derivatives

highlights N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide , which replaces the methylthiazole with a chlorinated biphenyl group. This modification significantly increases molecular weight (affecting bioavailability) and introduces halogen-based hydrophobicity, which may enhance blood-brain barrier penetration .

2.3 Physicochemical and Spectral Properties
  • Molecular Weight : The target compound’s molecular weight is comparable to 7c (~373 Da), suggesting similar pharmacokinetic profiles .
  • Solubility : The methylthiazole group likely reduces aqueous solubility compared to hydroxylated analogs (e.g., 7f) but improves lipid membrane permeability .
  • Spectral Data : NMR shifts for the dihydropyridine core (e.g., 1H NMR: δ 6.8–7.5 ppm for aromatic protons) align with analogs in and , confirming structural consistency .

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